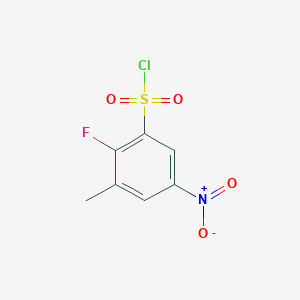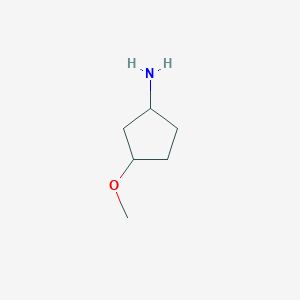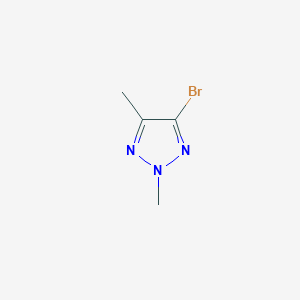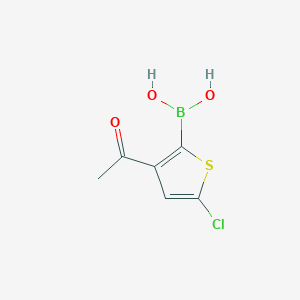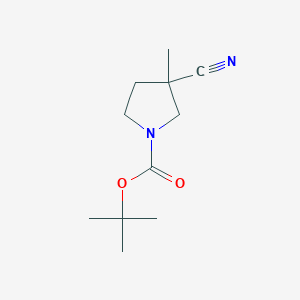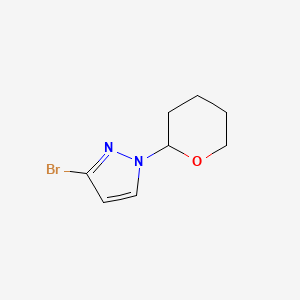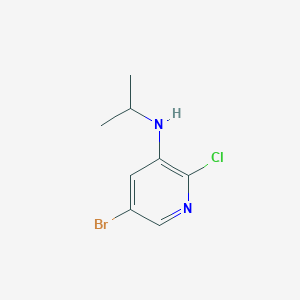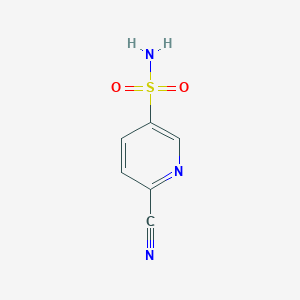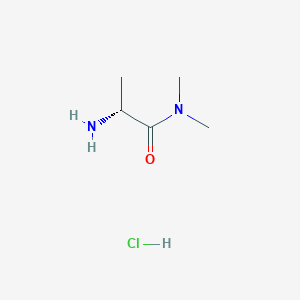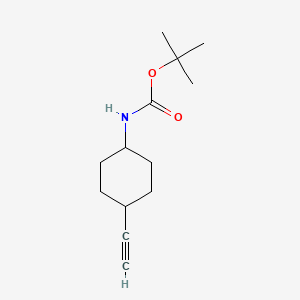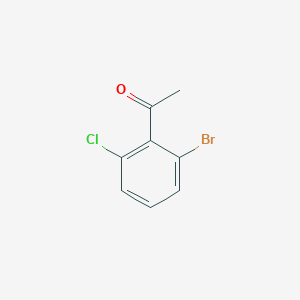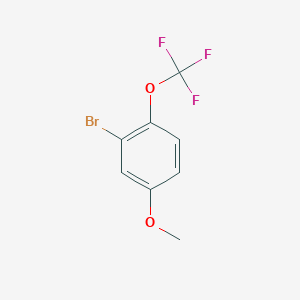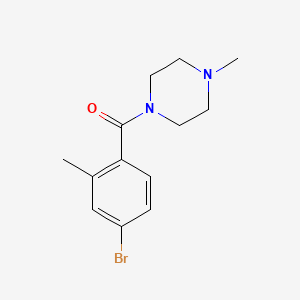
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a 4-bromo-2-methylbenzoyl chloride or a similar compound. This would form an amide bond between the benzoyl group and one of the nitrogen atoms in the piperazine ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring attached to a benzoyl group via an amide bond. The benzoyl group would have a bromine atom and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other piperazine derivatives and benzoyl compounds. For example, it might undergo nucleophilic substitution reactions at the benzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom might make it relatively heavy and possibly reactive .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecular Structures
One of the applications of similar compounds to 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine includes the synthesis of multi-component hydrogen-bonding organic salts, which demonstrates the compound's utility in creating diverse 3D net supramolecular architectures. These salts are formed through the interactions between 1-methylpiperazine and aromatic carboxylic acids, leading to robust hydrogen-bonding interactions that direct the formation of three-dimensional structures. This synthesis showcases the compound's role in the development of novel materials with potential applications in various fields, including materials science and engineering (Yang Yu et al., 2015).
Antimicrobial Activity
Research into derivatives of piperazine compounds has also explored their potential antimicrobial activity. For example, the synthesis and evaluation of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been investigated for their antimicrobial properties. These studies contribute to the understanding of how structural modifications of piperazine derivatives can impact their biological activity, potentially leading to new therapeutic agents (Nada M. Abunada et al., 2008).
Nanofiltration Membrane Development
Another application involves the use of aminobenzoylpiperazine derivatives in the preparation of composite nanofiltration membranes. The synthesized 4-aminobenzoylpiperazine is employed as a monomer to fabricate thin films on porous polyethersulfone ultrafiltration membranes. This application highlights the compound's role in the advancement of water purification technologies, showcasing its potential in improving the efficiency and effectiveness of filtration systems (Wang We, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHWZYYIURZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

